
Hexamethylenebissydnone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylenebissydnone is a unique organic compound known for its distinctive structure and versatile applications. It belongs to the class of bissydnone derivatives, which are characterized by their heterocyclic nature and potential for various chemical reactions. This compound has garnered attention in scientific research due to its stability and reactivity, making it a valuable subject of study in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexamethylenebissydnone can be synthesized through a reaction involving hexamethylene diamine, paraformaldehyde, and potassium cyanide. The process typically involves heating the reactants under controlled conditions to facilitate the formation of the bissydnone structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and pressure, to ensure efficient and consistent yields.
Análisis De Reacciones Químicas
Types of Reactions: Hexamethylenebissydnone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted bissydnone compounds.
Aplicaciones Científicas De Investigación
Hexamethylenebissydnone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine: Research into this compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and delivery systems.
Industry: The compound’s unique properties are leveraged in various industrial applications, such as the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which hexamethylenebissydnone exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to form stable complexes with various biomolecules, influencing biochemical processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Comparación Con Compuestos Similares
Hexamethylenebissydnone can be compared with other bissydnone derivatives, such as:
- 3,3′-Ethylenebissydnone
- 3,3′-Tetramethylenebissydnone
These compounds share similar structural features but differ in their alkylene chains, which can influence their chemical properties and reactivity. This compound’s unique hexamethylene chain provides distinct advantages in terms of stability and versatility, setting it apart from its counterparts .
Propiedades
Número CAS |
6951-23-1 |
|---|---|
Fórmula molecular |
C10H14N4O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
3-[6-(5-oxidooxadiazol-3-ium-3-yl)hexyl]oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H14N4O4/c15-9-7-13(11-17-9)5-3-1-2-4-6-14-8-10(16)18-12-14/h7-8H,1-6H2 |
Clave InChI |
COUXKAGTXQOCAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ON=[N+]1CCCCCC[N+]2=NOC(=C2)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)
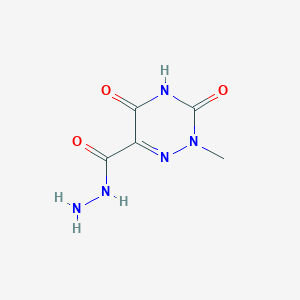
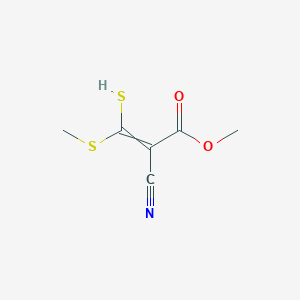





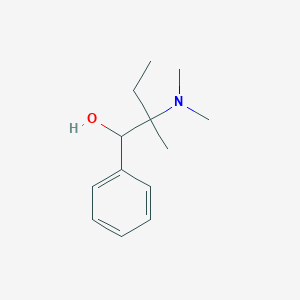

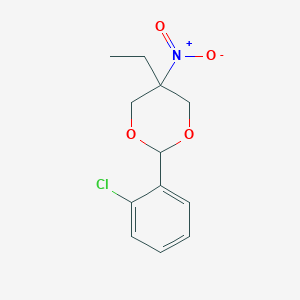

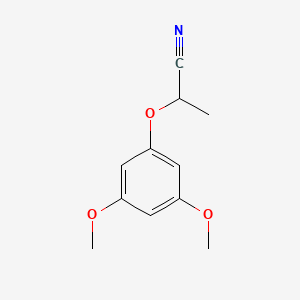
![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
